N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of microorganisms .
Biochemical Pathways
Benzothiazole derivatives are known to affect various biochemical pathways, leading to their wide range of biological activities .
Result of Action
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, and anti-convulsant activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide. For instance, the reaction system was irradiated with a 12W blue LED for 6 h under an air atmosphere . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide typically involves the reaction of 2-aminobenzothiazole with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of microwave irradiation, one-pot multicomponent reactions, and other advanced techniques to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds share a similar benzothiazole core and exhibit comparable biological activities.
2-aminobenzothiazoles: Known for their antimicrobial and anticancer properties.
Benzothiazole derivatives: A broad class of compounds with diverse applications in medicinal chemistry and materials science
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxyacetamide moiety contributes to its ability to interact with various molecular targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-20(14-25-15-8-2-1-3-9-15)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)26-21/h1-13H,14H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHQQVXTXQAWAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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